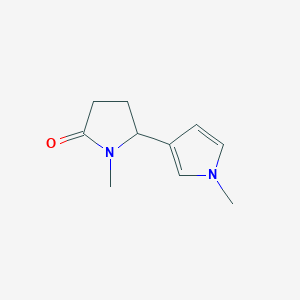
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le térévaléfim est une petite molécule développée par Angion Biomedica Corporation. Il mime l'activité du facteur de croissance des hépatocytes, un facteur pléiotropique impliqué dans la régénération et la réparation des organes. Le térévaléfim active sélectivement le récepteur c-Met, favorisant la réparation et la fonction des tissus et des organes .
Méthodes De Préparation
La synthèse du térévaléfim implique plusieurs étapes, notamment la formation d'un cycle pyrazole et l'introduction d'un fragment thiophène. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle pyrazole : Cette étape implique la réaction de l'hydrazine avec une dicétone appropriée pour former le cycle pyrazole.
Introduction du fragment thiophène : Cette étape implique la réaction du cycle pyrazole avec un dérivé du thiophène dans des conditions spécifiques pour introduire le fragment thiophène.
Les méthodes de production industrielle du térévaléfim consistent à optimiser ces voies de synthèse pour garantir un rendement et une pureté élevés. Les conditions réactionnelles, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour obtenir le produit souhaité .
Analyse Des Réactions Chimiques
Le térévaléfim subit diverses réactions chimiques, notamment :
Oxydation : Le térévaléfim peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : La réduction du térévaléfim peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le térévaléfim peut subir des réactions de substitution, où l'un de ses groupes fonctionnels est remplacé par un autre groupe. Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
4. Applications de la recherche scientifique
Le térévaléfim a plusieurs applications de recherche scientifique, notamment :
Chimie : Le térévaléfim est utilisé comme composé modèle dans des études impliquant le récepteur c-Met et son rôle dans la réparation et la régénération des tissus.
Biologie : Le térévaléfim est utilisé dans des études biologiques pour étudier les mécanismes de la régénération et de la réparation des organes.
Médecine : Le térévaléfim est étudié comme agent thérapeutique pour les lésions organiques aiguës, notamment l'insuffisance rénale aiguë et le dysfonctionnement tardif du greffon. .
5. Mécanisme d'action
Le térévaléfim mime l'activité du facteur de croissance des hépatocytes en activant sélectivement le récepteur c-Met. Cette activation déclenche une cascade de voies de signalisation impliquées dans la réparation des tissus et des organes. Le récepteur c-Met est un récepteur tyrosine kinase qui, lorsqu'il est activé, favorise la prolifération, la survie et la migration cellulaires. La capacité du térévaléfim à activer ces voies en fait un agent thérapeutique prometteur pour les pathologies impliquant une lésion organique aiguë .
Applications De Recherche Scientifique
Terevalefim has several scientific research applications, including:
Chemistry: Terevalefim is used as a model compound in studies involving the c-Met receptor and its role in tissue repair and regeneration.
Biology: Terevalefim is used in biological studies to investigate the mechanisms of organ regeneration and repair.
Medicine: Terevalefim is being investigated as a therapeutic agent for acute organ injury, including acute kidney injury and delayed graft function. .
Mécanisme D'action
Terevalefim mimics the activity of hepatocyte growth factor by selectively activating the c-Met receptor. This activation triggers a cascade of signaling pathways involved in tissue and organ repair. The c-Met receptor is a tyrosine kinase receptor that, when activated, promotes cell proliferation, survival, and migration. Terevalefim’s ability to activate these pathways makes it a promising therapeutic agent for conditions involving acute organ injury .
Comparaison Avec Des Composés Similaires
Le térévaléfim est unique en son genre par son activation sélective du récepteur c-Met. Les composés similaires comprennent :
Facteur de croissance des hépatocytes : Le ligand naturel du récepteur c-Met, impliqué dans la régénération et la réparation des organes.
Autres agonistes du récepteur c-Met : Des composés qui activent le récepteur c-Met, tels que certaines petites molécules et peptides.
Le térévaléfim se distingue par sa nature synthétique et son potentiel en tant qu'agent thérapeutique de première intention pour les lésions organiques aiguës .
Propriétés
Numéro CAS |
13950-23-7 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-11-6-5-8(7-11)9-3-4-10(13)12(9)2/h5-7,9H,3-4H2,1-2H3 |
Clé InChI |
IWZLQJSUQDDVMU-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)C2CCC(=O)N2C |
SMILES canonique |
CN1C=CC(=C1)C2CCC(=O)N2C |
Synonymes |
1-Methyl-5-(1-methyl-1H-pyrrol-3-yl)pyrrolidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















